molecular formula C4H4BrN3O2 B1299623 4-bromo-1-methyl-5-nitro-1H-pyrazole CAS No. 89607-11-4

4-bromo-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B1299623
CAS No.: 89607-11-4
M. Wt: 206 g/mol
InChI Key: VRXGHSCAAADKCM-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, have been shown to have a broad range of biological activities . These activities suggest that the compound may interact with various targets, including enzymes, receptors, and other proteins, to exert its effects.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna . The presence of the bromo, methyl, and nitro groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, such as signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation.

Pharmacokinetics

The compound’s solubility, molecular weight , and structural features could influence its pharmacokinetic properties. For instance, the presence of the bromo, methyl, and nitro groups could affect the compound’s lipophilicity, which in turn could influence its absorption and distribution within the body.

Result of Action

It is reported to inhibit oxidative phosphorylation and both energy-dependent and independent calcium uptake . These effects suggest that the compound could influence cellular energy metabolism and calcium homeostasis, which could have various downstream effects on cellular function and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-5-nitro-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Properties

IUPAC Name

4-bromo-1-methyl-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXGHSCAAADKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361036
Record name 1H-Pyrazole, 4-bromo-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-11-4
Record name 1H-Pyrazole, 4-bromo-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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